molecular formula C31H23NO2 B12055188 1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione

1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione

Cat. No.: B12055188
M. Wt: 441.5 g/mol
InChI Key: CIMVFJJQFXGASK-NVQSTNCTSA-N
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Description

1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione is a compound known for its unique properties and applications in various fields. It is a derivative of maleimide and is often referred to as TPE-Thiol in scientific literature. This compound is particularly notable for its aggregation-induced emission (AIE) properties, making it useful in various biological and chemical applications .

Preparation Methods

The synthesis of 1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione involves the attachment of maleimide to the tetraphenylethylene (TPE) core. The reaction is inspired by the fast and efficient thiolene click reaction between maleimide and thiols. The compound is typically synthesized in a laboratory setting under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione involves the interruption of the electron transfer process. The compound is not emissive in both solution and aggregated states due to the photo-induced electron transfer from the TPE core to the maleimide group. reaction with thiol groups can interrupt this electron transfer process, resulting in the emission of light. This property is particularly useful in the detection of biological thiols .

Comparison with Similar Compounds

1-{4-[1,2-Diphenyl-2-(p-tolyl)vinyl]phenyl}-1H-pyrrole-2,5-dione can be compared with other similar compounds such as:

These compounds share similar properties but differ in their specific applications and chemical structures, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C31H23NO2

Molecular Weight

441.5 g/mol

IUPAC Name

1-[4-[(E)-2-(4-methylphenyl)-1,2-diphenylethenyl]phenyl]pyrrole-2,5-dione

InChI

InChI=1S/C31H23NO2/c1-22-12-14-25(15-13-22)30(23-8-4-2-5-9-23)31(24-10-6-3-7-11-24)26-16-18-27(19-17-26)32-28(33)20-21-29(32)34/h2-21H,1H3/b31-30+

InChI Key

CIMVFJJQFXGASK-NVQSTNCTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)N4C(=O)C=CC4=O)/C5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N4C(=O)C=CC4=O)C5=CC=CC=C5

Origin of Product

United States

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